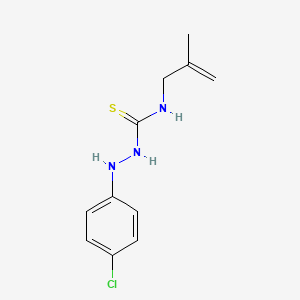
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the chlorophenyl and propenyl groups in its structure suggests potential biological activity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- typically involves the reaction of hydrazine derivatives with appropriate chlorophenyl and propenyl precursors. Common synthetic routes may include:
Hydrazine Derivative Preparation: Starting with hydrazine hydrate, the compound can be reacted with carbon disulfide to form hydrazinecarbothioamide.
Substitution Reaction: The hydrazinecarbothioamide can then undergo a substitution reaction with 4-chlorophenyl isocyanate to introduce the chlorophenyl group.
Alkylation: Finally, the compound can be alkylated with 2-methyl-2-propenyl bromide to introduce the propenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and temperature control is crucial to ensure high yield and purity.
化学反应分析
Types of Reactions
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives with different oxidation states.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals and materials science.
作用机制
The mechanism of action of Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
Hydrazinecarbothioamide derivatives: Compounds with similar hydrazine and carbothioamide structures.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group.
Propenyl derivatives: Compounds with the propenyl group.
Uniqueness
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- is unique due to the combination of its functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
113575-77-2 |
|---|---|
分子式 |
C11H14ClN3S |
分子量 |
255.77 g/mol |
IUPAC 名称 |
1-(4-chloroanilino)-3-(2-methylprop-2-enyl)thiourea |
InChI |
InChI=1S/C11H14ClN3S/c1-8(2)7-13-11(16)15-14-10-5-3-9(12)4-6-10/h3-6,14H,1,7H2,2H3,(H2,13,15,16) |
InChI 键 |
GPZVZEHSDLNELV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CNC(=S)NNC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















